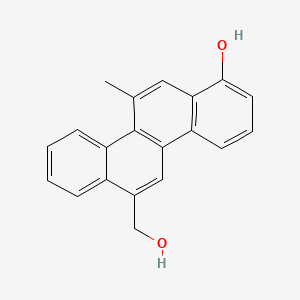
6-(Hydroxymethyl)-11-methylchrysen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)-11-methylchrysen-1-ol is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by the presence of a hydroxymethyl group (-CH₂OH) and a methyl group (-CH₃) attached to a chrysen-1-ol backbone. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-11-methylchrysen-1-ol typically involves multi-step organic reactions. One common method is the hydroxymethylation of a chrysen-1-ol derivative. This process can be achieved through the reaction of formaldehyde with the active C-H bonds in the chrysen-1-ol structure . The reaction conditions often include the use of a base catalyst and controlled temperature to ensure the selective formation of the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes. These processes utilize formaldehyde and suitable catalysts to achieve high yields. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-11-methylchrysen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form a methyl group from the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-(Carboxymethyl)-11-methylchrysen-1-ol.
Reduction: Formation of 6-Methyl-11-methylchrysen-1-ol.
Substitution: Formation of various substituted chrysen-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)-11-methylchrysen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-11-methylchrysen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxymethyl-7,8-Dihydropterin: A compound with a similar hydroxymethyl group but different core structure.
6-Hydroxymethylpterin Diphosphate: Another compound with a hydroxymethyl group, used in different biological contexts
Uniqueness
6-(Hydroxymethyl)-11-methylchrysen-1-ol is unique due to its specific polycyclic aromatic hydrocarbon structure combined with the hydroxymethyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
84249-64-9 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
6-(hydroxymethyl)-11-methylchrysen-1-ol |
InChI |
InChI=1S/C20H16O2/c1-12-9-17-15(7-4-8-19(17)22)18-10-13(11-21)14-5-2-3-6-16(14)20(12)18/h2-10,21-22H,11H2,1H3 |
InChI Key |
DCVNYJHTHFIQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2O)C3=C1C4=CC=CC=C4C(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


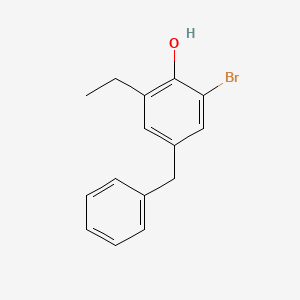
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)

![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
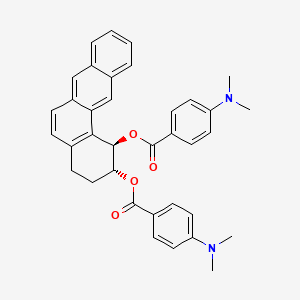
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
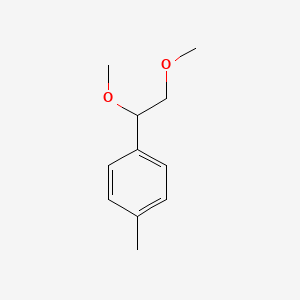

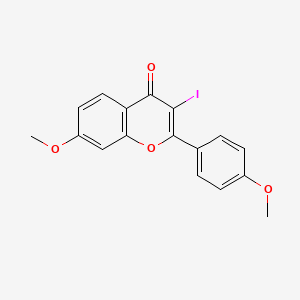
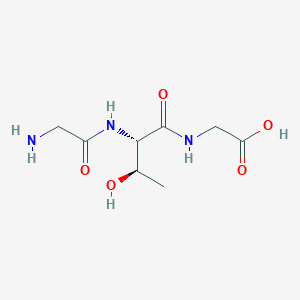
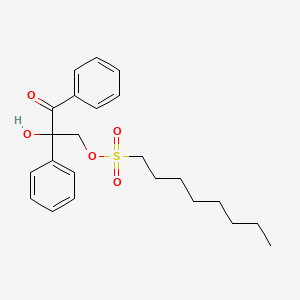
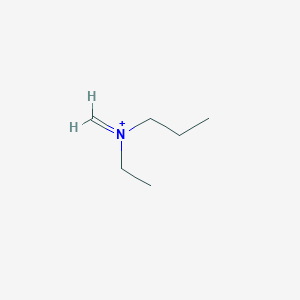
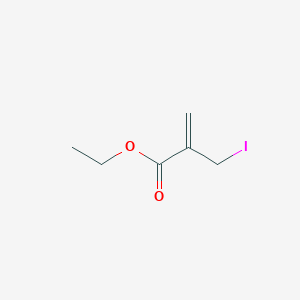
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
